molecular formula C11H16O B057758 Adamantane-1-carbaldehyde CAS No. 2094-74-8

Adamantane-1-carbaldehyde

Cat. No.: B057758
CAS No.: 2094-74-8
M. Wt: 164.24 g/mol
InChI Key: DZULQZKFBAHSRX-UHFFFAOYSA-N
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Description

Adamantane-1-carbaldehyde is an organic compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound features a formyl group (-CHO) attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adamantane-1-carbaldehyde can be synthesized through several methods:

    Oxidation of Adamantane: One common method involves the oxidation of adamantane using reagents such as chromium trioxide (CrO₃) in acetic acid, leading to the formation of this compound.

    Formylation Reactions: Another approach is the formylation of adamantane derivatives using formylating agents like dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where adamantane is treated with strong oxidizing agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Adamantane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to adamantane-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction of this compound with reducing agents such as sodium borohydride (NaBH₄) yields adamantane-1-methanol.

    Substitution: The formyl group can be substituted with other functional groups through reactions like the Wittig reaction, producing vinyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Wittig reagents, Grignard reagents

Major Products Formed:

    Oxidation: Adamantane-1-carboxylic acid

    Reduction: Adamantane-1-methanol

    Substitution: Vinyl adamantane derivatives

Scientific Research Applications

Adamantane-1-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing various adamantane derivatives used in materials science and catalysis.

    Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

    Medicine: Adamantane-based compounds are explored for their therapeutic potential, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the production of high-performance polymers and advanced materials due to its unique structural properties.

Comparison with Similar Compounds

Adamantane-1-carbaldehyde can be compared with other similar compounds such as:

    Adamantane-1-carboxylic acid: Both compounds share the adamantane core but differ in their functional groups, leading to distinct chemical reactivity and applications.

    Adamantane-1-methanol: This compound is a reduced form of this compound and exhibits different chemical properties and uses.

    Vinyl adamantane derivatives: These compounds are formed through substitution reactions and have unique applications in materials science and organic synthesis.

Uniqueness: this compound stands out due to its versatile reactivity, making it a valuable intermediate for synthesizing a wide range of functionalized adamantane derivatives with diverse applications in various fields.

Properties

IUPAC Name

adamantane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZULQZKFBAHSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452930
Record name 1-adamantanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094-74-8
Record name 1-adamantanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-adamantanemethanol (1.66 g, 10 mmol) in CH2Cl2 was added PCC (4.3 g, 20 mmol) at 0° C. The resulting mixture was stirred at the same temperature for 10 mins before warming to ambient temperature. Stirring was continued for 1.5 hrs until the disappearance of starting material as checked by TLC. Water was added and extracted with CH2Cl2 for 3 times. The combined organic phase was dried over MgSO4, filtrated and concentrated in vacuo. The crude mixture was separated by flash chromatography (50%-100% CH2Cl2/Hexane) to give 49 as white solid (1.36 g, Yield: 83%). 1H-NMR (360 MHz, CDCl3) δ 9.32 (s, 1H), 2.07 (br s, 3H), 1.77 (br s, 6H), 1.72 (br s, 6H); 13C-NMR (90 MHz, CDCl3) δ 206.07, 45.03, 37.25, 36.10, 27.61; ESI-MS: Calculated for C11H16O (M+H)+ 165.2. Found: 165.5.
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Yield
83%

Synthesis routes and methods II

Procedure details

The procedure of Example 1 was repeated, except that 1 millimole of 1-hydroxymethyladamantane was used instead of 1-decanol and 6 ml of 1,2-dichloroethane was employed in lieu of trifluoromethylbenzene, to give 1-adamantanecarbaldehyde in a conversion rate of 1-hydroxymethyladamantane of 76% (yield 58%).
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Synthesis routes and methods III

Procedure details

The PCC-based oxidation of 1-adamantanemethanol will furnish 1-adamantanecarboxaldehyde in an 89% yield, as described in the literature [20]. The Schiff base condensation between 1-adamantanecarboxaldehyde and DFOB will yield the imine-based adamantane-DFOB conjugate which will be reduced by sodium cyanoborohydride (NaCNBH3) to give the secondary amine-based adamantane-DFOB conjugate. Sodium cyanoborohydride does not reduce the hydroxamate groups of DFOB to amides [21].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adamantane-1-carbaldehyde
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Adamantane-1-carbaldehyde
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Adamantane-1-carbaldehyde
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Adamantane-1-carbaldehyde
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Adamantane-1-carbaldehyde
Reactant of Route 6
Adamantane-1-carbaldehyde
Customer
Q & A

Q1: What is the role of Adamantane-1-carbaldehyde in the synthesis of potential antibacterial agents?

A1: this compound serves as a crucial starting material in synthesizing novel trimethoprim analogues with potential antibacterial activity []. The aldehyde group in this compound reacts with 3-methoxypropionitrile to yield a mixture of acrylonitrile derivatives. These derivatives are then condensed with various nitrogen-containing compounds like guanidine, acetamidine, and thiourea to create a series of 5-adamantan-1-yl-methyl analogues of trimethoprim [].

Q2: How does the incorporation of the adamantyl group potentially influence the biological activity of the synthesized compounds?

A2: While the provided abstracts don't delve into specific structure-activity relationships, it's known that incorporating bulky, lipophilic groups like adamantane can influence a molecule's pharmacological properties. These modifications may impact the compound's binding affinity to biological targets, its ability to permeate cell membranes, and its overall pharmacokinetic profile. Further research, including detailed SAR studies and in vitro/in vivo evaluations, is needed to elucidate the precise influence of the adamantyl group on the biological activity of these trimethoprim analogues [].

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